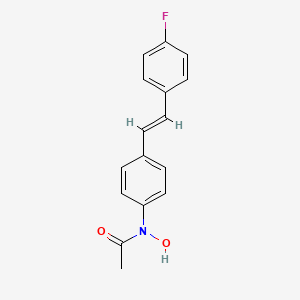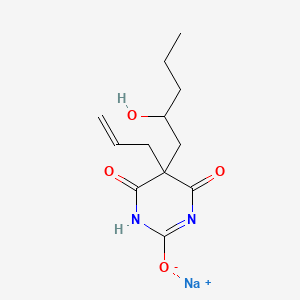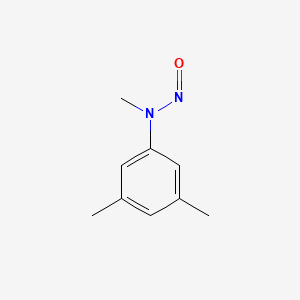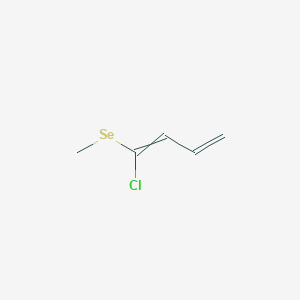
1-Chloro-1-(methylselanyl)buta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-1-(methylselanyl)buta-1,3-diene is an organoselenium compound with a unique structure that combines a chloro group and a methylselanyl group attached to a butadiene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(methylselanyl)buta-1,3-diene can be achieved through several methods. One common approach involves the reaction of 1-chloro-1-butyne with methylselenol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the deprotonation of methylselenol, allowing it to attack the alkyne and form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as distillation or chromatography are employed to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-1-(methylselanyl)buta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the selenyl group to a selenide or even a selenolate under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides and selenolates.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1-(methylselanyl)buta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique reactivity and biological properties.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Chloro-1-(methylselanyl)buta-1,3-diene involves its ability to undergo various chemical transformations. The chloro group and the methylselanyl group can participate in electrophilic and nucleophilic reactions, respectively. The compound can interact with molecular targets such as enzymes and proteins, potentially altering their function and activity. The exact pathways and molecular targets depend on the specific application and the chemical environment.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-1-(methylthio)buta-1,3-diene: Similar structure but with a sulfur atom instead of selenium.
1-Chloro-1-(methylsulfinyl)buta-1,3-diene: Contains a sulfinyl group instead of a selenyl group.
1-Chloro-1-(methylsulfonyl)buta-1,3-diene: Contains a sulfonyl group instead of a selenyl group.
Uniqueness
1-Chloro-1-(methylselanyl)buta-1,3-diene is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur analogs. Selenium-containing compounds often exhibit different reactivity and biological activities, making them valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
62807-60-7 |
|---|---|
Molekularformel |
C5H7ClSe |
Molekulargewicht |
181.53 g/mol |
IUPAC-Name |
1-chloro-1-methylselanylbuta-1,3-diene |
InChI |
InChI=1S/C5H7ClSe/c1-3-4-5(6)7-2/h3-4H,1H2,2H3 |
InChI-Schlüssel |
JHOUZYCOXWOECB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Se]C(=CC=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


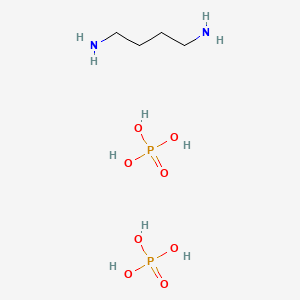
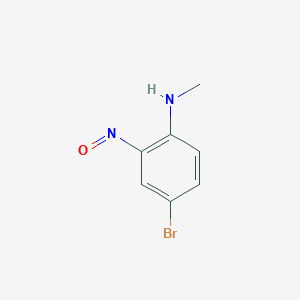
![N,N'-bis[(4-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14502127.png)
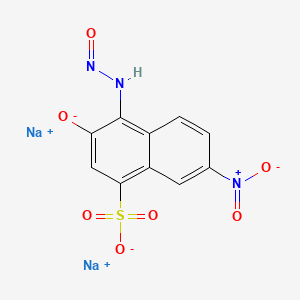
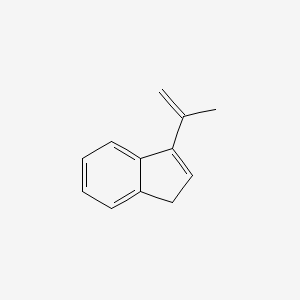
![3-[3-(Trimethylsilyl)prop-2-yn-1-yl]pentane-2,4-dione](/img/structure/B14502143.png)
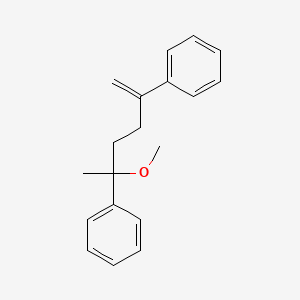

![4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline](/img/structure/B14502167.png)
